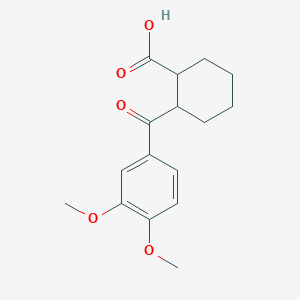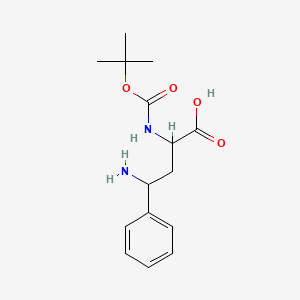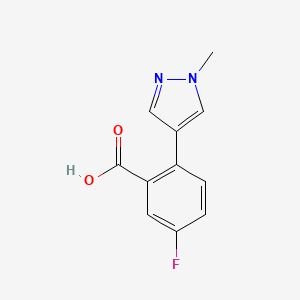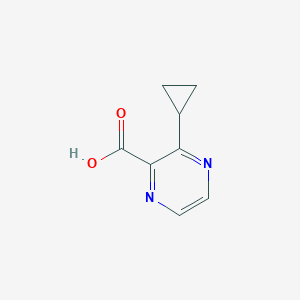
2-(3,4-Dimethoxy-benzoyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
trans-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid: Similar in structure but differs in the spatial arrangement of atoms.
3,4-Dimethoxybenzoylcyclohexane: Lacks the carboxylic acid group.
2-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in distinct physical and chemical properties compared to its trans-isomer and other similar compounds .
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(3,4-dimethoxybenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O5/c1-20-13-8-7-10(9-14(13)21-2)15(17)11-5-3-4-6-12(11)16(18)19/h7-9,11-12H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
SUBXEIQUVGKQGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide](/img/structure/B14875951.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14875954.png)

![3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B14875968.png)


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14875989.png)

![4-chloro-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B14875993.png)


